molecular formula C17H22N4O3 B6965787 2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide

2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide

Cat. No.: B6965787
M. Wt: 330.4 g/mol
InChI Key: FKARAWVFDSIJQC-UHFFFAOYSA-N
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Description

2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a tetrahydrobenzofuran moiety, and a morpholine carboxamide group, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-17(19-15-3-1-4-16-14(15)5-9-24-16)20-8-10-23-13(11-20)12-21-7-2-6-18-21/h2,5-7,9,13,15H,1,3-4,8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKARAWVFDSIJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NC(=O)N3CCOC(C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyrazole to Benzofuran: The pyrazole ring is then attached to the benzofuran moiety through a nucleophilic substitution reaction, often using a suitable leaving group on the benzofuran.

    Formation of the Morpholine Carboxamide: The morpholine ring is introduced through a reaction with an appropriate amine, followed by the formation of the carboxamide group via acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxylate
  • **2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of 2-(pyrazol-1-ylmethyl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)morpholine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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